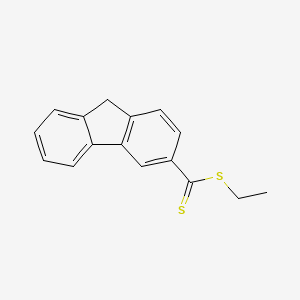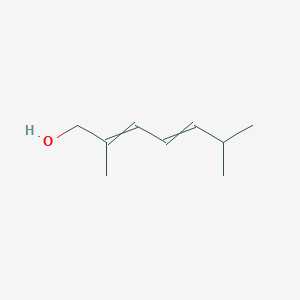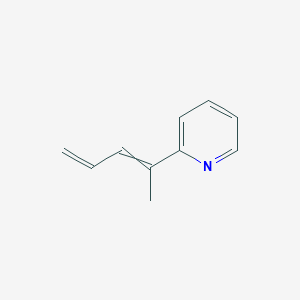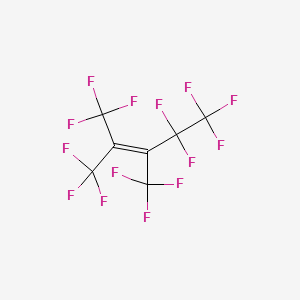![molecular formula C16H13F3O3S B14609784 2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid CAS No. 58727-07-4](/img/structure/B14609784.png)
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. For instance, the trifluoromethylation of a phenyl ring can be achieved using reagents like trifluoromethyl iodide in the presence of a catalyst . The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound . Finally, the phenoxy group is attached via an etherification reaction, often using a phenol derivative and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro or halogen groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Nitronium ion, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while electrophilic substitution on the aromatic rings introduces various functional groups .
Applications De Recherche Scientifique
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular processes . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 4-(Trifluoromethyl)phenylacetic acid
- 2-[3-(Trifluoromethyl)phenyl]propanoic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid is unique due to the presence of both a trifluoromethyl group and a sulfanyl group attached to the aromatic rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
58727-07-4 |
|---|---|
Formule moléculaire |
C16H13F3O3S |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-[4-[3-(trifluoromethyl)phenyl]sulfanylphenoxy]propanoic acid |
InChI |
InChI=1S/C16H13F3O3S/c1-10(15(20)21)22-12-5-7-13(8-6-12)23-14-4-2-3-11(9-14)16(17,18)19/h2-10H,1H3,(H,20,21) |
Clé InChI |
LJWNHLRZSXFMSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)







![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)



